molecular formula C12H10ClN5O2 B1262374 6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide

6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide

Cat. No. B1262374
M. Wt: 291.69 g/mol
InChI Key: HWRGTOQGZGTNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the study of novel synthetic pathways. For instance, the selenium dioxide oxidation of certain quinoline derivatives has led to the production of dihydro-oxopyrroloquinolines, which are structurally related to the compound (Bałczewski et al., 1994).

  • In related research, the synthesis and evaluation of quinoline derivatives for their antibacterial activity and DNA-gyrase inhibition have been conducted. These studies have led to the development of quantitative structure-activity relationships (QSARs) for these compounds (Domagala et al., 1988).

  • Another aspect of research includes the exploration of polymorphic modifications of similar compounds, which have strong diuretic properties and potential use in hypertension treatment (Shishkina et al., 2018).

Biological Activity and Pharmacological Potential

  • Some studies have focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar quinoline structure. These compounds have been tested for cytotoxic activity against various cancer cell lines, showing potent cytotoxic properties (Deady et al., 2003).

  • Research into the development of efficient synthesis methods for drugs like Laquinimod, which is structurally related and used in the treatment of multiple sclerosis, has also been a significant area of study (Huang et al., 2016).

Antimicrobial Applications

  • The exploration of novel quinolines for potential antibacterial and antifungal applications is another area of interest. These studies involve the synthesis of new quinoline-carboxamides and their evaluation against various microbial strains (Moussaoui et al., 2019).

  • The synthesis and evaluation of quinoline analogs, like oxolinic acid for antibacterial activity, also contribute to understanding the potential pharmacological uses of such compounds (Glushkov et al., 2004).

properties

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

9,11-diamino-10-chloro-2-methyl-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxamide

InChI

InChI=1S/C12H10ClN5O2/c1-18-10-5-3(12(18)20)2-4(11(16)19)17-9(5)7(14)6(13)8(10)15/h2H,14-15H2,1H3,(H2,16,19)

InChI Key

HWRGTOQGZGTNID-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C3=C2C(=CC(=N3)C(=O)N)C1=O)N)Cl)N

synonyms

ammosamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide
Reactant of Route 2
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide
Reactant of Route 3
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide
Reactant of Route 4
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide
Reactant of Route 5
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide
Reactant of Route 6
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide

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